piperidine-1-carboxamide

Description

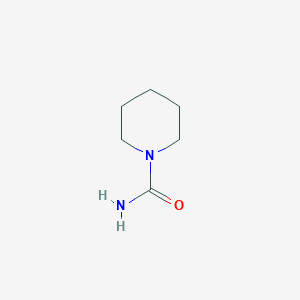

Structure

3D Structure

Properties

IUPAC Name |

piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCTNUQYWIIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062220 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-03-4 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B92J0WM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its unique structural and chemical properties make it an attractive scaffold for the development of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic profile, physicochemical characteristics, and reactivity. Furthermore, it delves into the significant applications of this scaffold in drug discovery, highlighting its role in the development of novel therapeutics for various diseases. This document is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The piperidine moiety is a recurring motif in a vast number of biologically active molecules, including many approved pharmaceuticals and natural alkaloids.[1][2] Its six-membered saturated heterocyclic structure provides a rigid framework that can be strategically functionalized to optimize pharmacological properties such as receptor binding, selectivity, and pharmacokinetics. This compound, which incorporates a carboxamide group at the nitrogen atom of the piperidine ring, is a particularly valuable derivative. The presence of the amide bond introduces a key hydrogen bond donor and acceptor site, enhancing the potential for specific interactions with biological targets. This guide will explore the fundamental chemical aspects of this compound, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Synthesis and Derivatization

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the piperidine ring.

Synthesis of Unsubstituted this compound

A common and straightforward method for the preparation of this compound involves the reaction of piperidine with a source of the carbamoyl group.

Protocol 1: Synthesis from Piperidine and an Isocyanate Precursor (e.g., from Potassium Cyanate)

This method provides a direct route to the primary amide.

-

Step 1: Dissolution of Piperidine. Dissolve piperidine (1.0 eq.) in a suitable organic solvent such as a mixture of water and a polar aprotic solvent like DMF.

-

Step 2: Reaction with Cyanate. Add a solution of potassium cyanate (1.1 eq.) in water to the piperidine solution.

-

Step 3: Acidification. Slowly add a mineral acid (e.g., HCl) to the reaction mixture to generate isocyanic acid in situ, which then reacts with piperidine. Maintain the temperature below 30°C.

-

Step 4: Work-up and Isolation. After the reaction is complete, as monitored by TLC, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Diagram 1: General Synthesis of this compound

Sources

piperidine-1-carboxamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Piperidine-1-Carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. When functionalized, as in this compound, its structural integrity is paramount to its biological activity and physicochemical properties. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₆H₁₂N₂O). Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and demonstrates how a synergistic analytical workflow provides a self-validating system for structural confirmation. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard validation by Single-Crystal X-ray Crystallography.

Molecular Overview: this compound

Before delving into analytical techniques, a foundational understanding of the target molecule is essential. This compound is composed of a saturated six-membered heterocycle (piperidine) where the ring nitrogen is acylated by a carboxamide group.

Key Molecular Properties:

-

Molecular Formula: C₆H₁₂N₂O[1]

-

Molecular Weight: 128.17 g/mol [1]

-

Core Structure: A piperidine ring connected to a primary amide via a nitrogen-carbonyl bond.

-

Expected Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such structures.[2] The amide group itself is planar due to resonance.

The Integrated Analytical Workflow

The unambiguous elucidation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating narrative. The strength of this approach lies in cross-verification, where the hypothesis generated from one technique is confirmed or refined by another.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR reveals the chemical environment, number, and connectivity of protons in the molecule. For this compound, we expect three distinct signals for the piperidine ring protons due to symmetry, plus a signal for the amide protons.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Position | Expected δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| H-2, H-6 | α to Nitrogen | ~3.3 - 3.5 | Triplet (t) | 4H | Deshielded by the adjacent electronegative nitrogen atom of the amide. |

| H-3, H-5 | β to Nitrogen | ~1.6 - 1.8 | Multiplet (m) | 4H | Standard aliphatic protons, coupled to both α and γ protons. |

| H-4 | γ to Nitrogen | ~1.5 - 1.7 | Multiplet (m) | 2H | Most shielded piperidine proton, furthest from the nitrogen. |

| -NH₂ | Amide | ~5.0 - 6.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and protons are often broadened due to quadrupole effects and chemical exchange. |

Protocol 1: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton counts.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect four distinct signals.

Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Carbon(s) | Position | Expected δ (ppm) | Rationale |

|---|---|---|---|

| C=O | Carbonyl | ~157 - 160 | The carbonyl carbon of the amide is significantly deshielded. |

| C-2, C-6 | α to Nitrogen | ~45 - 48 | Directly attached to the electron-withdrawing nitrogen. |

| C-3, C-5 | β to Nitrogen | ~24 - 26 | Standard aliphatic carbons. |

| C-4 | γ to Nitrogen | ~23 - 25 | The most upfield piperidine carbon. |

Protocol 2: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Select the ¹³C nucleus for observation on the spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. The use of proton decoupling simplifies the spectrum to a series of singlets, one for each unique carbon environment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, which is critical for determining its molecular formula.

Theoretical Basis: In Electrospray Ionization (ESI), the sample is ionized to form charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

|---|

| [M+H]⁺ | [C₆H₁₃N₂O]⁺ | 129.1028 |

Fragmentation Analysis: High-energy collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment can provide further structural proof. Key fragments would likely arise from the cleavage of the amide bond or the opening of the piperidine ring.

Protocol 3: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration | Intensity |

|---|---|---|---|

| 3350 - 3180 | N-H | Stretch (Amide) | Strong, often two bands for -NH₂ |

| 2950 - 2850 | C-H | Stretch (Aliphatic) | Strong |

| ~1650 | C=O | Stretch (Amide I band) | Very Strong |

| ~1620 | N-H | Bend (Amide II band) | Strong |

| ~1400 | C-N | Stretch | Medium |

Protocol 4: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a robust hypothesis for the structure, X-ray crystallography offers irrefutable proof of atomic connectivity, bond lengths, bond angles, and the absolute 3D arrangement of the molecule in the solid state.[3]

Causality: This technique is the gold standard because it directly maps the electron density of the atoms in a crystal lattice. For this compound, it would definitively confirm the chair conformation of the piperidine ring and the precise geometry of the amide substituent.[2]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 5: Crystal Growth for X-ray Analysis

-

Solvent Selection: Screen a range of solvents to find one in which this compound has moderate solubility.

-

Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop.

Conclusion: A Symphony of Analytical Evidence

The structure elucidation of this compound is a case study in the power of a multi-technique analytical approach. NMR spectroscopy lays out the carbon-hydrogen framework, mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the essential functional groups. Each piece of data cross-validates the others, building a robust structural hypothesis. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. For drug development professionals and research scientists, mastering this integrated workflow is fundamental to ensuring the identity and quality of synthesized molecules.

References

-

Betz, R., et al. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253. Available at: [Link]

-

PrepChem (n.d.). Synthesis of this compound. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15621626, Piperidine-1-carboximidamide. PubChem. Available at: [Link]

-

NIST (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts (2021). 5: Analytical Methods for Structure Elucidation. Available at: [Link]

-

ResearchGate (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

Sources

A Technical Guide to Piperidine-1-carboxamide: Properties, Synthesis, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of piperidine-1-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The primary objective is to detail its core physicochemical properties, centered around a definitive molecular weight of 128.1723 g/mol .[1] Beyond this fundamental characteristic, the guide explores plausible synthetic routes, highlights the scaffold's role in the development of diverse therapeutic agents, and furnishes detailed, field-proven protocols for its analytical characterization. Safety, handling, and the causality behind experimental choices are discussed to ensure a holistic understanding for research and development professionals. All data is supported by authoritative references to ensure scientific integrity.

Core Physicochemical Properties and Molecular Identity

This compound is a simple derivative of the piperidine heterocycle, featuring a carboxamide group attached to the ring nitrogen. This structural feature imparts specific chemical properties that make it a valuable building block in organic synthesis. Its precise molecular weight and other key identifiers are foundational for any experimental work.

The molecular weight of this compound has been authoritatively determined to be 128.1723 g/mol .[1] This value is critical for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for confirmation of identity via mass spectrometry. A summary of its essential properties is provided in Table 1.

Table 1: Core Physicochemical and Structural Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Weight | 128.1723 g/mol | NIST[1] |

| 128.17 g/mol | PubChem, BLD Pharm[2][3] | |

| Molecular Formula | C₆H₁₂N₂O | NIST, PubChem[1][2] |

| CAS Number | 2158-03-4 | NIST, PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 1-Piperidinecarboxamide, 1-carbamoylpiperidine | PubChem[2] |

| InChIKey | JSPCTNUQYWIIOT-UHFFFAOYSA-N | NIST, PubChem[1][2] |

| XLogP3 (Computed) | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; O1 [label="O", pos="-1,2.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; N2 [label="NH₂", pos="1.2,2.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- O1 [style=double]; C6 -- N2; }

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and the presence of other functional groups in more complex analogues.

Two common conceptual strategies include:

-

Carbamoylation of Piperidine: Direct reaction of piperidine with a carbamoylating agent. A straightforward laboratory method involves the reaction of piperidine with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis, or by using a reagent like potassium cyanate under acidic conditions.

-

Hydrolysis of a Nitrile Precursor: The acid-catalyzed hydrolysis of piperidine-1-carbonitrile offers a robust route to the carboxamide. This transformation is typically performed under reflux with a strong mineral acid like sulfuric acid (H₂SO₄).[4]

The reactivity of the molecule is dominated by the nucleophilic character of the piperidine nitrogen and the chemistry of the amide group. The amide itself is relatively stable but can be hydrolyzed to piperidine and carbon dioxide under harsh acidic or basic conditions.

Figure 2: Conceptual Synthetic Pathways to this compound.

Applications in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[5][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it ideal for optimizing drug-receptor interactions. The addition of a carboxamide functional group provides a key hydrogen bond donor and acceptor moiety, further enhancing its utility.

Derivatives of the piperidine carboxamide core have been investigated for a wide range of therapeutic targets:

-

Anticancer Agents: Piperidine carboxamides have been developed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[7]

-

Antimalarials: A piperidine carboxamide series was identified with potent, species-selective inhibitory activity against the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[8]

-

Pain Management: Researchers have designed potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel based on a piperidine carboxamide scaffold, targeting new therapies for acute and chronic pain.[9]

-

Anti-inflammatory Agents: By incorporating the piperidine amide structure, novel inhibitors of soluble epoxide hydrolase (sEH) have been synthesized, which are being explored for treating inflammatory disorders.[10]

-

Endocannabinoid System Modulators: Piperidine carboxamides have been shown to act as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, with potential applications in various neurological and inflammatory conditions.[11]

-

Antiviral Research: The structure has been studied for its potential as an antagonist of the CCR5 co-receptor, a target for preventing HIV entry into host cells.[12]

Figure 3: The Piperidine-Carboxamide Core as a Versatile Scaffold for Drug Discovery.

Experimental Protocol: Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of a chemical entity like this compound is paramount. The following protocol describes a self-validating workflow that combines chromatographic and spectroscopic techniques. This multi-faceted approach provides orthogonal data points, ensuring the highest degree of confidence in the material's quality.

Objective: To confirm the molecular weight, assess the purity, and verify the chemical structure of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5 mg of the sample.

-

Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL for LC-MS and HPLC analysis.

-

For NMR analysis, dissolve ~10-15 mg in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Rationale: HPLC separates the sample components based on their affinity for the stationary and mobile phases, allowing for the quantification of impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation:

-

Rationale: This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer to confirm the molecular weight of the main component.

-

System: An LC-MS system, typically with an electrospray ionization (ESI) source.

-

Method: Use the same chromatographic conditions as the HPLC purity assessment.

-

Analysis: Examine the mass spectrum of the major peak. In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 129.18. The presence of this ion confirms the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, serving as a definitive fingerprint of the molecule's structure.

-

Analysis:

-

¹H NMR: Expect to see signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the amide protons (-CONH₂) as a broad singlet.

-

¹³C NMR: Expect signals for the five unique carbons of the piperidine ring and the carbonyl carbon of the amide group (typically >160 ppm).

-

-

Figure 4: A Self-Validating Analytical Workflow for Quality Control.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from its parent structure, piperidine, and related compounds. Prudent laboratory practice dictates handling it with appropriate care.

-

Hazard Identification: Based on computational data and related structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat is required.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

This compound is a fundamentally important molecule with a definitive molecular weight of 128.1723 g/mol .[1] While simple in structure, it serves as a cornerstone scaffold in modern drug discovery, enabling the development of therapeutics across a remarkable breadth of disease areas, from oncology to infectious disease. A thorough understanding of its physicochemical properties, synthetic accessibility, and analytical characterization is essential for any researcher or drug development professional working with this versatile chemical entity. The protocols and data presented in this guide provide a robust framework for its effective and safe utilization in a research setting.

References

-

This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 10, 2026).

-

CID 15621626 | C6H13N3. PubChem, National Center for Biotechnology Information, [Link] (retrieved January 10, 2026).

-

Synthesis of this compound. PrepChem.com, [Link] (retrieved January 10, 2026).

-

Van der Verren, E., et al. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 2009, 4(10), 1714-21, [Link] (retrieved January 10, 2026).

-

1-Piperidinecarboxamide | C6H12N2O | CID 72887. PubChem, National Center for Biotechnology Information, [Link] (retrieved January 10, 2026).

-

Ilhan, M. O., et al. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 2023, 17(4), 606-613, [Link] (retrieved January 10, 2026).

-

Dvorak, C. A., et al. Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4569-72, [Link] (retrieved January 10, 2026).

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited, [Link] (retrieved January 10, 2026).

-

Piperidine - SAFETY DATA SHEET. Penta chemicals, [Link] (retrieved January 10, 2026).

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG, [Link] (retrieved January 10, 2026).

-

Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di- and tri-substituted piperidines. Organic & Biomolecular Chemistry, 2022, 20(41), 8089-8098, [Link] (retrieved January 10, 2026).

-

Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022, 27(19), 6590, [Link] (retrieved January 10, 2026).

-

Rajput, A. P., et al. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 2016, 8(8), 182-186, [Link] (retrieved January 10, 2026).

-

Lee, H., et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 2020, 11(12), 2419-2425, [Link] (retrieved January 10, 2026).

-

Piperidine. Wikipedia, [Link] (retrieved January 10, 2026).

-

Savinainen, J. R., et al. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 2014, 22(23), 6694-6705, [Link] (retrieved January 10, 2026).

-

Lawong, A., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 2024, 31(1), 101-115.e9, [Link] (retrieved January 10, 2026).

-

Aathmanathan, V. S., et al. In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 2011, 11(Suppl 1), P3, [Link] (retrieved January 10, 2026).

-

Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025, 281, 117281, [Link] (retrieved January 10, 2026).

Sources

- 1. This compound [webbook.nist.gov]

- 2. 1-Piperidinecarboxamide | C6H12N2O | CID 72887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2158-03-4|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Piperidine-1-Carboxamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] This guide provides an in-depth technical overview of a fundamental derivative, piperidine-1-carboxamide. We will elucidate its formal nomenclature, physicochemical properties, and detailed synthetic protocols, emphasizing the mechanistic rationale behind procedural choices. Furthermore, this document outlines standard analytical techniques for structural validation and explores the compound's significance as a versatile building block in the development of advanced therapeutics for a range of diseases, including pain, malaria, and cancer. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

IUPAC Name: The formally accepted IUPAC name for the compound is This compound .[3][4] It is also known by several synonyms, including 1-carbamoylpiperidine and N,N-Pentamethyleneurea.[3]

Physicochemical Data Summary: The core properties of this compound are summarized in the table below, based on data compiled from authoritative chemical databases.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[3] |

| Molecular Weight | 128.17 g/mol | PubChem[3] |

| CAS Number | 2158-03-4 | NIST[4] |

| Canonical SMILES | C1CCN(CC1)C(=O)N | PubChem[3] |

| InChI Key | JSPCTNUQYWIIOT-UHFFFAOYSA-N | PubChem[3][4] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

Synthesis and Mechanistic Insights

The synthesis of this compound involves the formation of a stable amide bond at the secondary amine of the piperidine ring. Several reliable methods exist, with the choice often depending on available starting materials, scale, and desired purity. Here, we present a robust and widely applicable protocol.

Core Principle: The most direct approach involves the reaction of piperidine with a suitable carbamoylating agent. A common and effective method is the reaction with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis, or by reacting piperidine with urea under thermal conditions. An alternative, high-yield laboratory method involves the reaction of piperidine with potassium cyanate in the presence of an acid catalyst.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Sources

synthesis of piperidine-1-carboxamide derivatives

An In-Depth Technical Guide to the Synthesis of Piperidine-1-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for drug design. When functionalized as a this compound, this moiety gains the ability to form critical hydrogen bonds and engage in various receptor interactions, making it a privileged structure in the development of therapeutics for oncology, neuroscience, and infectious diseases.[3][4][5] This guide offers a comprehensive overview of the primary synthetic strategies for constructing this compound derivatives, emphasizing the mechanistic rationale behind methodological choices and providing detailed, field-proven protocols.

Introduction: The Pharmacological Significance of the Piperidine Scaffold

The piperidine nucleus is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of drugs, spanning analgesics, antipsychotics, anticancer agents, and antivirals.[5][6] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor binding.

The addition of a carboxamide group at the 1-position (the nitrogen atom) introduces a planar, resonance-stabilized functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is instrumental in anchoring molecules within the binding pockets of biological targets. The development of novel, efficient, and diversity-oriented synthetic routes to these compounds is therefore a paramount objective in modern drug discovery.[1] This guide will explore the most robust and widely adopted synthetic methodologies.

Core Synthetic Strategies

The construction of this compound derivatives can be broadly categorized into several key strategies, each with distinct advantages depending on the desired substitution pattern and overall molecular complexity.

Direct Amide Coupling: The Workhorse Approach

The most direct and frequently employed method for synthesizing piperidine-1-carboxamides is the coupling of a piperidine derivative with an isocyanate or a carboxylic acid.[7][8]

Mechanism: The reaction with an isocyanate is a direct nucleophilic addition of the piperidine nitrogen to the highly electrophilic carbonyl carbon of the isocyanate. In contrast, coupling with a carboxylic acid requires activation of the carboxyl group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the piperidine. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are commonly used for this activation.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields, minimize side reactions, and reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[9]

Causality in Reagent Selection:

-

EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[9]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a more modern and highly efficient uronium-based coupling reagent, often used for sterically hindered substrates or when mild conditions are critical to preserve sensitive functional groups.[8]

-

The addition of a base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains nucleophilic.[9]

Caption: Mechanism of EDC-mediated amide coupling.

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent | Activating Agent Type | Typical Base | Key Advantages | Considerations |

| EDC/HOBt | Carbodiimide | DIPEA, TEA | Water-soluble byproduct, reduced racemization.[9] | Can be slow with hindered substrates. |

| HATU | Uronium Salt | DIPEA | High efficiency, fast reaction times, good for difficult couplings.[8] | Higher cost. |

| BOP-Cl | Phosphonium Salt | TEA | Effective for electron-deficient amines. | Stoichiometric carcinogenic byproduct (HMPA). |

| Isocyanate | N/A | N/A | Direct, atom-economical, no byproducts.[10] | Isocyanates can be toxic and moisture-sensitive. |

Experimental Protocol 1: General Synthesis via EDC/HOBt Coupling [9]

-

Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

-

Reagent Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the acid.

-

Amine Addition: Add the substituted piperidine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Isocyanide-Based Multicomponent Reactions (IMCRs): The Ugi Reaction

For rapid construction of complex and diverse libraries of compounds, isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful.[11][12][13] The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to generate an α-acylamino carboxamide.

Mechanism: When applied to piperidine synthesis, a substituted 4-piperidone is often used as the ketone component. The reaction begins with the formation of an iminium ion from the piperidone and a primary amine (e.g., aniline). The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable product.[13][14]

This strategy is highly valued in drug discovery for its efficiency and ability to introduce multiple points of diversity in a single step.[15][16] It has been successfully applied to synthesize complex opioid analgesics like carfentanil amides.[14][15]

Caption: The Ugi four-component reaction (Ugi-4CR) pathway.

Experimental Protocol 2: Ugi Synthesis of a Piperidine-4-carboxamide Derivative [15]

-

Reaction Setup: To a solution of a primary amine (e.g., aniline, 1.0 eq) in methanol (0.2 M), add the isocyanide (1.0 eq), the substituted 4-piperidone (1.0 eq), and the carboxylic acid (1.0 eq).

-

Reaction: Stir the mixture in a sealed vial at 50-60 °C for 18-24 hours.

-

Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue directly by silica gel flash chromatography, typically using a gradient of methanol in dichloromethane, to yield the desired product.

Precursor Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is frequently used to prepare the N-substituted piperidine precursors required for subsequent carboxamide formation.[1][17] This reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality in Reagent Selection:

-

Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent, often the first choice for reductive aminations as it is tolerant of a wide range of functional groups and does not reduce the starting aldehyde or ketone.

-

Borane-Pyridine Complex (BAP): An excellent, less toxic alternative to cyanide-containing reagents like NaBH₃CN.[18][19] It is effective for reacting piperidines with various aldehydes and is compatible with both protic and aprotic solvents.[18][19] The use of BAP avoids the formation of intractable nitrile impurities that can occur with NaBH₃CN, especially at lower pH.[18]

Caption: Two-step synthesis using reductive amination.

Experimental Protocol 3: N-Alkylation of Piperidine via Reductive Amination [18]

-

Reaction Setup: In a suitable solvent such as ethanol or dichloromethane (0.2 M), combine the piperidine derivative (1.0 eq) and the aldehyde (1.0 eq).

-

Reagent Addition: Add one molar equivalent of borane-pyridine complex (BAP) to the mixture.

-

Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC (typically 4-12 hours).

-

Work-up: Concentrate the reaction mixture and partition the residue between water and an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify the crude N-alkylated piperidine by flash chromatography. The resulting product can then be used in Protocol 1 or 2.

Conclusion and Future Outlook

The is a mature yet continually evolving field within medicinal chemistry. While traditional amide coupling remains a reliable and versatile strategy, the increasing demand for molecular diversity and synthetic efficiency has elevated the importance of multicomponent reactions like the Ugi synthesis. The choice of synthetic route is a strategic decision guided by factors such as desired complexity, availability of starting materials, scalability, and the need to control stereochemistry. As our understanding of biological systems deepens, the development of even more sophisticated and stereoselective methods for constructing these vital pharmacophores will undoubtedly continue, paving the way for the next generation of piperidine-based therapeutics.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.

- Isocyanide-based multicomponent reactions in the synthesis of heterocycles. (2016).

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (2016).

- Zhang, D.-W., et al. (2008). Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)3/AgOTf Cocatalyzed Preparation of Trimethyl 3,5,5-Piperidonetricarboxylate.

- Váradi, A., Palmer, T., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.

- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (n.d.). RSC Publishing.

- Váradi, A., et al. (2016). Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Molecules, 21(1), 19.

- Obydennov, D. L., et al. (2022).

- Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).

- Synthesis of this compound. (n.d.). PrepChem.com.

- Isocyanide-based multcomponent reactions to synthesis of heterocycles. (n.d.). Request PDF.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Zhang, D.-W., et al. (2008). Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)

- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).

- Macchia, M., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565–1569.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).

- C-H, L., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714–1721.

- Váradi, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters, 7(10), 939–943.

- Show how to synthesize the following amines from the indic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of 4-Piperidinecarboxamide Deriv

- Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (n.d.). Request PDF.

- Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(26), 3343–3347.

- Váradi, A., et al. (n.d.). Synthesis of carfentanil amide opioids using the Ugi multicomponent reaction.

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.).

- Gassama, A., & Diatta, A. (2015).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

- Mishra, A. P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 825–830.

- Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

- Piperidine carboxamide compound, preparation method, and use thereof. (n.d.).

- Foley, C. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089–8098.

- Discovery of piperidine carboxamide TRPV1 antagonists. (n.d.).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- Rather, R. A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Biomolecules, 13(7), 1083.

- Obydennov, D. L., et al. (2023).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Sharma, G., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133–145.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. US10301279B2 - Piperidine carboxamide compound, preparation method, and use thereof - Google Patents [patents.google.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Foreword: The Piperidine-1-Carboxamide Scaffold - A Modern Keystone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Piperidine-1-Carboxamide Compounds

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of pharmaceuticals across diverse therapeutic areas.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for interacting with complex biological targets. When functionalized as a this compound, this scaffold gains a critical hydrogen-bonding carboxamide moiety, enhancing its ability to anchor within protein active sites and conferring a unique profile of physicochemical properties.[4] This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of novel compounds built upon this versatile core, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide actionable experimental protocols, and present data-driven perspectives on their therapeutic potential.

Part 1: Anticancer Activity - Targeting Cellular Proliferation Machinery

A primary thrust in the exploration of piperidine-1-carboxamides has been in oncology, where they have emerged as potent inhibitors of fundamental cancer cell processes.[2][5] Our investigation reveals two prominent mechanisms: disruption of microtubule dynamics and inhibition of pH-regulating enzymes crucial for tumor survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A novel class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as potent antiproliferative agents that exert their effects by inhibiting tubulin polymerization.[4] This mechanism is foundational to the efficacy of many successful chemotherapeutics.

-

Causality of Action: By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical because microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Inhibition of this process leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] The initial discovery of this chemotype stemmed from high-throughput screening that identified the 1-carboxamide fragment as essential for activity.[4]

Caption: Mechanism of tubulin inhibition by piperidine-1-carboxamides leading to mitotic arrest.

Quantitative Data: Antiproliferative Activity

Structure-Activity Relationship (SAR) guided optimization has led to compounds with potent, sub-micromolar activity. The data below summarizes the growth inhibition (GI₅₀) values for key compounds against the DU-145 prostate cancer cell line.[4]

| Compound ID | R¹ Group (Aromatic) | R² Group (Amide) | GI₅₀ (nM)[4] |

| Lead (1) | 4-Fluorophenyl | - | ~2000 |

| 8g | 3,4-Dichlorophenyl | - | 420 |

| 8o | 3-Trifluoromethylphenyl | - | 300 |

| 11b | - | 4-Chlorobenzyl | 550 |

| 12a | 3,4-Dichlorophenyl | 4-Chlorobenzyl | 120 |

Table 1: SAR-driven improvement in antiproliferative potency against DU-145 cells.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., DU-145)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound compounds, dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF, pH 4.7)

-

96-well microplates, CO₂ incubator, microplate reader

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only).

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. The appearance of purple precipitates indicates formazan formation.

-

Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Leave the plate at room temperature in the dark for at least 2 hours (or overnight).

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis & Self-Validation:

-

Subtract the average absorbance of the "no-cell control" wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration at which 50% of cell growth is inhibited).

-

Quality Control: The Z'-factor for the assay plate should be calculated using positive (e.g., doxorubicin) and vehicle controls to ensure assay robustness (Z' > 0.5 is considered excellent). The standard deviation within triplicate wells should be less than 15%.

-

Part 2: Antimalarial Activity - Species-Selective Proteasome Inhibition

Malaria remains a global health crisis, exacerbated by rising drug resistance. Piperidine-1-carboxamides have been identified through phenotypic screening as a potent and selective class of antimalarials with a novel mechanism of action.[6]

Mechanism of Action: Targeting the Plasmodium falciparum Proteasome

A piperidine carboxamide series, exemplified by the lead compound SW042, demonstrates potent activity against P. falciparum by selectively inhibiting the chymotrypsin-like activity of the parasite's proteasome β5 subunit (Pf20Sβ5).[6]

-

Causality and Selectivity: The ubiquitin-proteasome system is essential for protein degradation and homeostasis in all eukaryotic cells. However, subtle structural differences exist between the human and Plasmodium proteasomes. Cryo-electron microscopy has revealed that these piperidine carboxamides bind non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, distant from the catalytic threonine residue.[6] This unique binding site is not conserved in human proteasome isoforms, which explains the remarkable species selectivity and low cytotoxicity of these compounds. By inhibiting the proteasome, the compounds cause an accumulation of damaged or unfolded proteins, leading to parasite death.[6]

Caption: Experimental workflow for identifying and validating the antimalarial mechanism.

Experimental Protocol: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol measures the efficacy of compounds against the clinically relevant life stage of the malaria parasite.

-

Principle: The assay relies on measuring parasite DNA content using a fluorescent dye (e.g., SYBR Green I). In the presence of an effective antimalarial, parasite proliferation is inhibited, resulting in a lower DNA content compared to untreated controls.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human O+ red blood cells (RBCs)

-

Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)

-

Test compounds in DMSO

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Black 96-well microplates, gas mixture (5% O₂, 5% CO₂, 90% N₂), fluorescence plate reader

-

-

Step-by-Step Methodology:

-

Assay Plate Preparation: Serially dilute compounds in medium in a separate plate. Transfer 100 µL of these dilutions to the final black assay plate.

-

Parasite Culture Preparation: Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

-

Incubation: Add 100 µL of the parasite culture to each well of the assay plate. Final volume is 200 µL. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

-

Incubate the plate for 72 hours in a modular incubator chamber flushed with the gas mixture at 37°C.

-

Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the RBCs.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. Mix well and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis & Self-Validation:

-

Subtract the background fluorescence from a "no-parasite" control well.

-

Calculate the percentage of growth inhibition: (% Inhibition) = 100 - [ (RFU_treated / RFU_vehicle) * 100 ].

-

Plot % Inhibition against the log of compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Quality Control: The signal-to-background ratio should be >5. The Z'-factor for the assay should be >0.5. The EC₅₀ for the positive control drug should fall within its known historical range.

-

Part 3: Neuromodulatory & Neuroprotective Activities

The this compound scaffold is also prevalent in compounds targeting the central nervous system (CNS), acting as potent and selective enzyme inhibitors.[2]

Mechanism of Action: Dual Inhibition of FAAH and MAGL

Piperazine and piperidine carboxamides have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading endocannabinoids.[7][8]

-

Causality of Action: The endocannabinoid system is a critical regulator of neurotransmission, pain, and inflammation. By inhibiting FAAH and MAGL, these compounds increase the levels of endogenous cannabinoids (like anandamide and 2-AG), thereby amplifying their natural signaling and producing therapeutic effects such as analgesia and anxiolysis without the psychotropic side effects associated with direct cannabinoid receptor agonists. The selectivity between FAAH and MAGL can be tuned by modifying the linker between the piperidine ring and the active moiety.[8]

Quantitative Data: Enzyme Inhibitory Potency

| Compound Type | Target(s) | Key Structural Feature | IC₅₀ Range (nM)[7] |

| Carbamate Series | Selective MAGL | Methylene spacer | 10 - 50 |

| Carbamate Series | Dual FAAH/MAGL | 2-4 atom alkyl spacer | 5 - 100 |

| Urea Series | Selective FAAH | Piperazine core | < 10 |

Table 2: General inhibitory profiles of piperidine/piperazine carboxamides and carbamates.

Experimental Protocol: FAAH/MAGL Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory potency of test compounds against recombinant human FAAH or MAGL.

-

Principle: The assay uses a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent product. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

-

Materials:

-

Recombinant human FAAH or MAGL enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Fluorogenic substrate (e.g., Arachidonoyl 7-amino-4-methylcoumarin for FAAH)

-

Test compounds in DMSO

-

Black, low-volume 384-well plates, fluorescence plate reader

-

-

Step-by-Step Methodology:

-

Compound Dispensing: Using an acoustic dispenser or manual pipetting, add nanoliter volumes of test compounds from a serially diluted DMSO stock into the assay plate.

-

Enzyme Addition: Add 10 µL of the enzyme solution (pre-diluted in assay buffer to its optimal concentration) to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate (diluted in assay buffer) to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex: 380 nm, Em: 460 nm) and measure the fluorescence signal every minute for 30 minutes at 30°C.

-

Controls: Include "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) controls.

-

-

Data Analysis & Self-Validation:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the reaction rates to the "no-inhibitor" control to get the percent activity.

-

Calculate percent inhibition: (% Inhibition) = 100 - (% Activity).

-

Plot % Inhibition against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Quality Control: The assay should have a Z'-factor > 0.6. The progress curves for the uninhibited reaction must be linear for the duration of the measurement, indicating the substrate is not depleted and the enzyme is stable.

-

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and fruitful starting point for the development of novel therapeutics. The compounds derived from this core have demonstrated significant biological activity across multiple disease areas, including oncology, infectious disease, and neurology. Their success is rooted in the scaffold's ability to be readily modified, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The mechanisms elucidated—from disrupting the very structure of cancer cells to selectively silencing parasitic machinery and modulating neuro-signaling pathways—highlight the power of rational drug design built upon a privileged chemical framework. Future research should focus on advancing lead compounds through preclinical and clinical development, with a particular emphasis on optimizing ADME/Tox profiles and exploring novel therapeutic combinations.

References

-

Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: PubMed Central URL: [Link]

-

Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

-

Title: Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties Source: PubMed URL: [Link]

-

Title: Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors Source: PubMed URL: [Link]

-

Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: PubMed URL: [Link]

-

Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: ResearchGate URL: [Link]

-

Title: Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species Source: PubMed URL: [Link]

-

Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: PubMed Central URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health URL: [Link]

-

Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases Source: MDPI URL: [Link]

-

Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: ResearchGate URL: [Link]

-

Title: Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders Source: Royal Society of Chemistry URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

-

Title: Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors Source: National Institutes of Health URL: [Link]

-

Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: National Institutes of Health URL: [Link]

-

Title: Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases Source: ResearchGate URL: [Link]

-

Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: PubMed Central URL: [Link]

-

Title: Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules Source: MDPI URL: [Link]

-

Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Piperidine derivatives with antimicrobial activity... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

-

Title: Discovery of piperidine carboxamide TRPV1 antagonists Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]

- Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions Source: Google Patents URL

-

Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: Academic Journals URL: [Link]

-